1,2-丙二醇二甲酸酯

描述

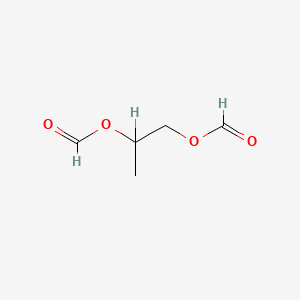

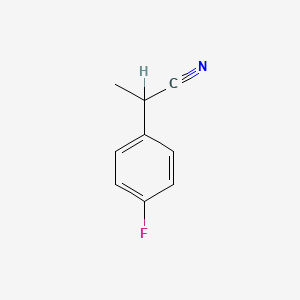

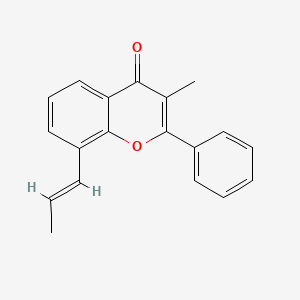

1,2-Propanediol diformate, also known as propylene glycol diformate, is a chemical compound with the formula C5H8O4 . It has a molecular weight of 132.1146 .

Molecular Structure Analysis

The molecular structure of 1,2-Propanediol diformate is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is DUYOHDPGXMPOKD-UHFFFAOYSA-N .

Chemical Reactions Analysis

In the case of 1,2-propanediol, a related compound, it has been found that γ-radiation-induced transformations of α-diols in deaerated aqueous solutions at pH 7 have been studied . The main dehydration products (acetone and methyl ethyl ketone), minor dehydration products (propionaldehyde and butyraldehyde), and C–C bond degradation products (formaldehyde, acetaldehyde, and propionaldehyde) were formed in the radiation-chemical transformations .

科学研究应用

生物技术生产

1,2-丙二醇,也称为丙二醇,可以使用微生物生物合成。这种方法由于其在聚合物、食品、制药和纺织等行业的潜在应用而受到关注。新陈代谢途径和生产宿主需要针对高产量和高产能进行优化 (Saxena、Anand、Saran、Isar 和 Agarwal,2010 年)。

微生物代谢工程

对大肠杆菌进行工程改造以利用葡萄糖生产 1,2-丙二醇,展示了使用可再生资源进行化学生产的可行性。对映体纯净的 R-1,2-丙二醇的产生展示了代谢工程在此领域的潜力 (Altaras 和 Cameron,1999 年)。

环境应用

1,2-丙二醇在温和条件下通过金基纳米颗粒催化剂转化为乳酸是一个重大的发展。此过程的环境影响较小,并且由于其高选择性而具有工业吸引力 (Ryabenkova 等人,2013 年)。

工业化学合成

1,2-丙二醇是一种重要的工业化学品,用于生产醇酸树脂和不饱和聚酯树脂。它从不可再生的石油基原料中合成的过程正在被更环保、更具成本效益的生物合成途径所取代 (Niu、Kramer、Mueller、Liu 和 Guo,2018 年)。

催化脱水

使用酸性氧化物和负载型杂多酸将 1,2-丙二醇催化脱水成丙醛是一个有前景的工业过程。此反应具有较高的转化率和选择性,使其对工业应用具有重要意义 (Mori、Yamada 和 Sato,2009 年)。

作用机制

Target of Action

1,2-Propanediol, also known as propylene glycol, is a key component in the manufacture of unsaturated polyester resin, antifreeze, biofuel, and nonionic detergent . The primary targets of 1,2-Propanediol diformate are the enzymes involved in its biosynthesis, including l-fucose/rhamnose isomerase (fucI / rhaA) , l-fuculokinase/rhamnulokinase (fucK / rhaB) , l-fuculose-1-phosphate/rhamnulose-1-phosphate aldolase (fucA / rhaD) , and propanediol oxidoreductase (fucO) .

Mode of Action

The interaction of 1,2-Propanediol diformate with its targets involves the conversion of various sugars, such as fucose, rhamnose, and glucose, into 1,2-Propanediol . This process is facilitated by the aforementioned enzymes, which catalyze the necessary reactions in the biosynthetic pathway .

Biochemical Pathways

The biosynthesis of 1,2-Propanediol from l-fucose or l-rhamnose involves a series of biochemical reactions. These reactions are catalyzed by the enzymes fucI/rhaA, fucK/rhaB, fucA/rhaD, and fucO . The resulting 1,2-Propanediol can then be used in various industrial applications, including the production of unsaturated polyester resin, antifreeze, biofuel, and nonionic detergent .

Pharmacokinetics

It is known that the efficiency of microbial biosynthesis of 1,2-propanediol is currently limited .

Result of Action

The result of the action of 1,2-Propanediol diformate is the production of 1,2-Propanediol, an important building block used in various industrial applications . The microbial production of 1,2-Propanediol is a promising alternative to chemical production methods, which often involve wasteful power consumption and high pollution emissions .

Action Environment

The action of 1,2-Propanediol diformate can be influenced by various environmental factors. For instance, the efficiency of microbial biosynthesis can be affected by the availability of the necessary substrates and the conditions under which the microorganisms are grown

属性

IUPAC Name |

2-formyloxypropyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-5(9-4-7)2-8-3-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYOHDPGXMPOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC=O)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968606 | |

| Record name | Propane-1,2-diyl diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53818-14-7 | |

| Record name | 1,2-Propanediol diformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-1,2-diyl diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, trimethyl[p-(trimethylstannyl)phenyl]-](/img/structure/B1605031.png)

![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, 4-acetate](/img/structure/B1605032.png)

![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)-](/img/structure/B1605036.png)

![5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B1605050.png)